7H-Oxazolo[5,4-e]indazole
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Overview
Description
7H-Oxazolo[5,4-e]indazole is a heterocyclic compound that combines the structural features of oxazole and indazoleThe oxazole ring is known for its biological activities, while the indazole moiety is recognized for its medicinal importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxazolo[5,4-e]indazole typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7H-Oxazolo[5,4-e]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the indazole ring .
Scientific Research Applications
7H-Oxazolo[5,4-e]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of novel polymers and electronic materials
Mechanism of Action
The mechanism of action of 7H-Oxazolo[5,4-e]indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Oxazole Derivatives: These compounds share the oxazole ring and exhibit similar biological activities.
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole have similar structural features and medicinal properties.
Uniqueness: 7H-Oxazolo[5,4-e]indazole is unique due to its combined oxazole and indazole moieties, which confer a distinct set of chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its individual components .
Properties
CAS No. |
21274-69-1 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
6H-pyrazolo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-4H,(H,10,11) |
InChI Key |
WJPFNTJXQUJCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1NN=C3)OC=N2 |
Origin of Product |
United States |
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